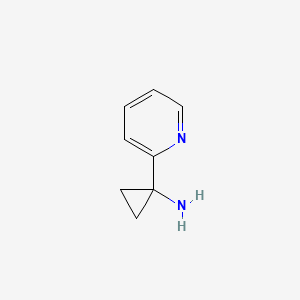
1-(Pyridin-2-yl)cyclopropanamine
Cat. No. B1589259
Key on ui cas rn:
503417-37-6
M. Wt: 134.18 g/mol
InChI Key: HRVLXTZHPZXHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08119671B2
Procedure details


In a nitrogen-atmosphere, to a solution of 1.0 g of 2-cyanopyridine and 3.0 g of titanium tetraisopropoxide in 14 mL of diethyl ether, 20 mL of ethyl magnesium bromide (in a 0.96 M tetrahydrofuran solution) was dropped while stirring the solution at −78° C. After the completion of the dropping, the resultant mixture was stirred at room temperature for 1 hour. Next, to the reaction mixture, 2.7 g of a trifluoroboron diethyl ether complex was added and the stirring of the reaction mixture was continued for another 18 hours in a nitrogen-atmosphere at room temperature. After the completion of the reaction, to the reaction mixture, 20 mL of a 1N hydrochloric acid aqueous solution was added and the resultant mixture was stirred for 10 minutes. Next, 30 mL of a 1N sodium hydroxide aqueous solution was added to the reaction mixture while ice-cooling the mixture to convert the mixture to basic and thereafter, the reaction mixture was extracted with diethyl ether (50 mL×2). The organic phase was dehydrated and dried with saturated brine and over anhydrous sodium sulfate, respectively, in this order, and the solvent was distilled off under reduced pressure to obtain 1.0 g of crude 1-(2-pyridyl)cyclopropylamine as a yellow oily substance. This substance was used in the reaction as it is without further purification.





[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].O1CC[CH2:11][CH2:10]1.Cl.[OH-].[Na+]>C(OCC)C.C([Mg]Br)C.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1]1([NH2:2])[CH2:11][CH2:10]1 |f:3.4,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)[Mg]Br
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
|
Step Two
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring the solution at −78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Next, to the reaction mixture, 2.7 g of a trifluoroboron diethyl ether complex was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the stirring of the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling the mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with diethyl ether (50 mL×2)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with saturated brine and over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
respectively, in this order, and the solvent was distilled off under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C1(CC1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
